Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate
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Overview
Description
Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate is a synthetic organic compound known for its unique chemical structure and properties It features a cyclopropane ring substituted with diethyl ester groups and a trifluoromethyl aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of Diethyl Ester Groups: The diethyl ester groups are introduced via esterification reactions, typically using ethanol and acid catalysts.
Attachment of the Trifluoromethyl Aniline Moiety: The trifluoromethyl aniline group is attached through a nucleophilic substitution reaction, where the aniline derivative reacts with a suitable electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenated compounds or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially increasing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,2-cyclopropanedicarboxylate: Lacks the trifluoromethyl aniline moiety, resulting in different chemical and biological properties.
3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the cyclopropane ring and diethyl ester groups.
Uniqueness
Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate is unique due to its combination of a cyclopropane ring, diethyl ester groups, and a trifluoromethyl aniline moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
diethyl 3-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO5/c1-3-25-15(23)12-11(13(12)16(24)26-4-2)14(22)21-10-7-5-6-9(8-10)17(18,19)20/h5-8,11-13H,3-4H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFNHLREYMRPAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1C(=O)OCC)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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